molecular formula C21H18FN5O2 B2584338 N-(3,5-dimethylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide CAS No. 1251631-15-8

N-(3,5-dimethylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide

Cat. No.: B2584338
CAS No.: 1251631-15-8
M. Wt: 391.406
InChI Key: RPMXEEFIUQMFAM-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core fused with an imidazole ring and substituted with a 3-fluorophenyl group. This structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or anticancer agent, given the pharmacological relevance of oxadiazoles and imidazoles in drug discovery .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2/c1-13-6-14(2)8-17(7-13)24-19(28)11-27-10-18(23-12-27)20-25-21(29-26-20)15-4-3-5-16(22)9-15/h3-10,12H,11H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMXEEFIUQMFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Synthesis of the imidazole ring: This step often involves the condensation of a 1,2-dicarbonyl compound with an amine.

    Coupling of the fluorophenyl group: This can be done using a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.

    Final assembly: The final step involves the coupling of the previously synthesized fragments under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its combination of functional groups may impart desirable characteristics such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(3,5-dimethylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide exerts its effects likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural uniqueness lies in its 1,2,4-oxadiazole-imidazole hybrid system , distinguishing it from analogs with isolated heterocycles. Key comparisons include:

Compound Class Core Structure Substituents Key Interactions/Properties
Target Compound 1,2,4-Oxadiazole + Imidazole 3-Fluorophenyl, 3,5-dimethylphenyl Enhanced π-π stacking, H-bonding
Indazole Derivatives Indazole Ethoxyphenyl, morpholine Anti-proliferative activity
Imidazolium Nitrates Imidazolium ion Nitrophenyl, nitrate counterion Coordination chemistry potential

The 3-fluorophenyl group in the target compound improves electronegativity and metabolic stability compared to the ethoxyphenyl group in indazole derivatives . The 3,5-dimethylphenyl acetamide moiety may enhance lipophilicity and membrane permeability relative to morpholine-containing analogs.

Physicochemical Properties

  • Solubility : The oxadiazole core may reduce solubility compared to morpholine-containing indazoles , but the 3-fluorophenyl group balances this via dipole interactions.
  • Crystallinity: SHELX-refined structures of related compounds suggest the target molecule may crystallize in monoclinic systems, favoring dense packing.

Biological Activity

N-(3,5-dimethylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's biological properties, including its anticancer effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H20FN5O
  • Molecular Weight : 357.40 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and imidazole moieties. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines.

Case Studies

  • In Vitro Studies :
    • A study demonstrated that derivatives with oxadiazole groups showed significant inhibition against prostate cancer (PC-3) and colon cancer (HCT116) cell lines with IC50 values ranging from 0.67 to 0.87 µM .
    • Another investigation reported that compounds similar to N-(3,5-dimethylphenyl)-2-acetamide exhibited promising activity against breast cancer cell lines (e.g., MDA-MB-435) with growth inhibition percentages reaching up to 39% .
  • Mechanism of Action :
    • The compound is believed to act by inhibiting key signaling pathways involved in cancer progression. Specifically, it targets enzymes such as EGFR and Src kinases, which are crucial for tumor growth and metastasis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

Modification Effect on Activity
Substitution on the imidazoleEnhances binding affinity to target enzymes
Variation in fluorine positionAlters hydrophobic interactions
Changes in acetamide groupImpacts solubility and bioavailability

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest moderate solubility and favorable metabolic stability. However, further investigations are needed to fully assess potential toxicity profiles.

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